Cas no 2138116-81-9 (tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate)

Tert-butyl N-3-(bromomethyl)bicyclo[3.2.0]heptan-6-ylcarbamate is a specialized bicyclic organic compound featuring a tert-butyl carbamate group and a bromomethyl substituent. Its rigid bicyclo[3.2.0]heptane scaffold provides structural stability, while the bromomethyl moiety offers reactivity for further functionalization, making it valuable in synthetic chemistry. The tert-butyloxycarbonyl (Boc) protecting group enhances selectivity in peptide and heterocycle synthesis. This compound is particularly useful in medicinal chemistry and material science for constructing complex molecular architectures. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a versatile intermediate for targeted synthesis applications.
tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate structure
2138116-81-9 structure
商品名:tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate
CAS番号:2138116-81-9
MF:C13H22BrNO2
メガワット:304.223283290863
CID:6034340
PubChem ID:165958847

tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate
    • EN300-1179613
    • tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
    • 2138116-81-9
    • インチ: 1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-11-6-9-4-8(7-14)5-10(9)11/h8-11H,4-7H2,1-3H3,(H,15,16)
    • InChIKey: YFRLKVAFZKSZHV-UHFFFAOYSA-N
    • ほほえんだ: BrCC1CC2CC(C2C1)NC(=O)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 303.08339g/mol
  • どういたいしつりょう: 303.08339g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 300
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 4
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 38.3Ų

tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1179613-0.25g
tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138116-81-9
0.25g
$1902.0 2023-05-23
Enamine
EN300-1179613-0.05g
tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138116-81-9
0.05g
$1737.0 2023-05-23
Enamine
EN300-1179613-1.0g
tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138116-81-9
1g
$2068.0 2023-05-23
Enamine
EN300-1179613-0.1g
tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138116-81-9
0.1g
$1819.0 2023-05-23
Enamine
EN300-1179613-5.0g
tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138116-81-9
5g
$5995.0 2023-05-23
Enamine
EN300-1179613-0.5g
tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138116-81-9
0.5g
$1984.0 2023-05-23
Enamine
EN300-1179613-2.5g
tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138116-81-9
2.5g
$4052.0 2023-05-23
Enamine
EN300-1179613-50mg
tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138116-81-9
50mg
$1737.0 2023-10-03
Enamine
EN300-1179613-500mg
tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138116-81-9
500mg
$1984.0 2023-10-03
Enamine
EN300-1179613-1000mg
tert-butyl N-[3-(bromomethyl)bicyclo[3.2.0]heptan-6-yl]carbamate
2138116-81-9
1000mg
$2068.0 2023-10-03

tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamate 関連文献

tert-butyl N-3-(bromomethyl)bicyclo3.2.0heptan-6-ylcarbamateに関する追加情報

tert-butyl N-3-(bromomethyl)bicyclo[3.2.0]heptan-6-ylcarbamate

tert-butyl N-3-(bromomethyl)bicyclo[3.2.0]heptan-6-ylcarbamate is a complex organic compound with the CAS number 2138116-81-9. This compound belongs to the class of carbamates, which are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a bicyclic system, specifically a bicyclo[3.2.0]heptane framework, which is substituted with a bromomethyl group at the 3-position and a tert-butyl carbamate group at the 6-position.

The bicyclo[3.2.0]heptane system is a rigid and stable structure that is often employed in drug design to enhance molecular rigidity and improve pharmacokinetic properties such as bioavailability and metabolic stability. The presence of the bromomethyl group introduces additional functionality, potentially enabling further chemical modifications or serving as a leaving group in substitution reactions. The tert-butyl carbamate group is commonly used as a protecting group for amines, particularly in peptide synthesis, due to its stability under basic conditions and ease of removal under acidic or enzymatic cleavage.

Recent studies have highlighted the potential of this compound in medicinal chemistry applications. For instance, researchers have explored its role as a building block for constructing bioactive molecules with enhanced selectivity and potency. The unique combination of the bicyclic framework and the bromomethyl group has been shown to facilitate the formation of novel heterocyclic structures through intramolecular cyclization reactions. These findings underscore the versatility of tert-butyl N-3-(bromomethyl)bicyclo[3.2.0]heptan-6-ylcarbamate as a versatile intermediate in organic synthesis.

In addition to its synthetic applications, this compound has been investigated for its potential biological activities. Preclinical studies have demonstrated that derivatives of this compound exhibit promising anti-inflammatory and analgesic properties, making them attractive candidates for drug development in the treatment of chronic pain conditions. Furthermore, the compound's ability to modulate key signaling pathways involved in inflammation has been explored in depth, providing valuable insights into its therapeutic potential.

From an analytical standpoint, tert-butyl N-3-(bromomethyl)bicyclo[3.2.0]heptan-6-ylcarbamate has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses have confirmed its molecular structure and provided critical data for quality control purposes during synthesis and purification processes.

In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution, cyclization, and protection/deprotection steps. The use of mild reaction conditions ensures high yields while maintaining the integrity of sensitive functional groups such as the tert-butyl carbamate moiety.

Looking ahead, ongoing research is focused on optimizing the synthetic routes for this compound to enhance scalability and reduce production costs. Additionally, efforts are being made to explore its application in other areas such as polymer chemistry and materials science, where its rigid bicyclic structure could be exploited to develop novel materials with tailored mechanical properties.

In conclusion, tert-butyl N-3-(bromomethyl)bicyclo[3.2.0]heptan-6-ylcarbamate is a multifaceted organic compound with significant potential in various scientific domains. Its unique structural features make it an invaluable tool for researchers seeking to develop innovative solutions across chemistry and biology.

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